Structural Differentiation vs. Unsubstituted Benzamide Analog – No Bioactivity Data Available
The target compound differs from its closest commercially listed analog, N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide (CAS 920357‑02‑4), solely by the addition of three methoxy groups at the 3, 4, and 5 positions of the terminal benzamide ring. While the 3,4,5‑trimethoxybenzamide motif is a known pharmacophore that can enhance binding to ATP‑binding pockets and improve solubility, no head‑to‑head biochemical or cellular comparison has been published for this pair of compounds [1]. Consequently, any differentiation in potency, selectivity, or ADME properties remains unquantified and must be determined experimentally by the end user.
| Evidence Dimension | Presence of 3,4,5‑trimethoxy substitution on benzamide ring |
|---|---|
| Target Compound Data | 3,4,5‑trimethoxy substitution present |
| Comparator Or Baseline | N-(2-((6-(furan-2-yl)pyridazin-3-yl)oxy)ethyl)benzamide (CAS 920357‑02‑4) – no methoxy substituents |
| Quantified Difference | Not determined – no comparative bioactivity data available |
| Conditions | Structural comparison only; no assay context available |
Why This Matters
Without quantitative potency or selectivity data, the sole rationale for selecting the 3,4,5‑trimethoxy derivative over the simpler benzamide is the user’s hypothesis-driven preference for a substituted benzamide pharmacophore, which must be validated empirically.
- [1] EP2518063B1 – Pyridazinones and furan-containing compounds. Memorial Sloan Kettering Cancer Center, filed 21 Dec 2007, granted 1 Feb 2017. View Source
